2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that incorporates both benzothiazole and piperazine moieties These structural features are significant in medicinal chemistry due to their potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves a multi-step procedureThe final step involves the coupling of the piperazine derivative with pyridine-3-carbonitrile under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antipsychotic properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an antagonist or agonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but differs in the additional benzothiazole ring.
2-[4-(4-(1,2-Benzothiazol-3-yl)piperazin-1-yl)butyl]-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but includes an isoindole moiety.
Uniqueness
2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of benzothiazole, piperazine, and pyridine-3-carbonitrile moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15N5S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15N5S/c18-12-13-4-3-7-19-16(13)21-8-10-22(11-9-21)17-14-5-1-2-6-15(14)23-20-17/h1-7H,8-11H2 |
InChI Key |
QIBPCDGBACZCIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C#N)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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